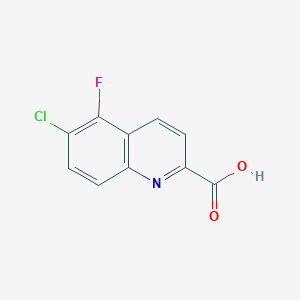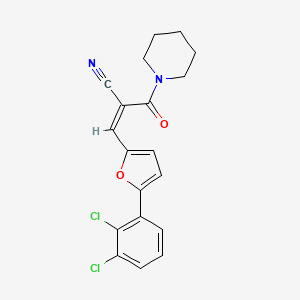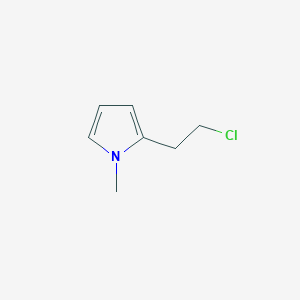
Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a tetrahydronaphthalene moiety
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-aminotetralin, have been shown to interact with neurotransmitters like serotonin and norepinephrine .
Mode of Action
Based on its structural similarity to 2-aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .
Biochemical Pathways
Compounds with similar structures have been shown to influence the serotonin and norepinephrine pathways .
Result of Action
Based on its structural similarity to 2-aminotetralin, it may result in increased levels of serotonin and norepinephrine in the synaptic cleft, potentially leading to enhanced neurotransmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Tetrahydronaphthalene Intermediate: This can be achieved by the catalytic hydrogenation of naphthalene using a nickel catalyst under high pressure and temperature conditions.
Introduction of the Hydroxy Group: The tetrahydronaphthalene intermediate is then subjected to hydroxylation reactions to introduce the hydroxy group at the desired position.
Carbamoylation: The hydroxylated tetrahydronaphthalene is reacted with a suitable carbamoyl chloride in the presence of a base to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is esterified with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the tetrahydronaphthalene moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester and carbamoyl groups can be reduced to their respective alcohols and amines.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: Shares the benzoate ester moiety but lacks the tetrahydronaphthalene and carbamoyl groups.
Tetrahydronaphthalene derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene share the core structure but differ in functional groups.
Uniqueness
Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxy and carbamoyl groups allows for diverse chemical reactivity and potential interactions with biological targets.
Propiedades
IUPAC Name |
methyl 4-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-19(23)16-8-6-15(7-9-16)18(22)21-13-20(24)11-10-14-4-2-3-5-17(14)12-20/h2-9,24H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFVIAIBPBNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3010165.png)

![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)



![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)
![3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3010180.png)
